Procarbazine hydrochloride
Overview
Description
Procarbazine hydrochloride is a chemotherapeutic agent known for its use in the treatment of Hodgkin's lymphoma and brain tumors. It is recognized for its DNA-reactive and genotoxic properties, acting as a hematopoietic carcinogen with potent clastogenic activity. The complexity of its metabolic activation often necessitates in vivo studies for accurate evaluation of its genotoxic effects, highlighting the significance of using intact animal models for such assessments (Maurice et al., 2019).
Synthesis Analysis
Procarbazine hydrochloride's synthesis involves its metabolic transformation into active intermediates, which contribute to its anticancer efficacy. These intermediates are believed to inhibit DNA, RNA, and protein synthesis, forming the basis of its action against cancer cells. This metabolic activation is crucial for its effectiveness, yet it also underlines the drug's potential for genotoxicity and carcinogenicity, underscoring the importance of understanding its complex metabolism for therapeutic applications (Armand et al., 2007).
Molecular Structure Analysis
The molecular structure of procarbazine, chemically known as N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride, plays a key role in its pharmacological and toxicological profile. Vibrational spectroscopy studies, including Fourier Transform infrared (FTIR) and Fourier Transform Raman (FTR) spectra, provide insights into the fundamental modes of vibration and molecular interactions. A normal coordinate analysis (NCA) further elucidates the potential energy distribution (PED) within its structure, offering a deeper understanding of its molecular behavior and interaction mechanisms (Gunasekaran et al., 2008).
Chemical Reactions and Properties
The oxidative metabolism of procarbazine by rat liver microsomes has been extensively studied, revealing the formation of azo and azoxy derivatives through enzymatic reactions. These metabolites undergo further transformations, potentially yielding alkylating agents that can elicit carcinogenic and toxic effects. This metabolic pathway is crucial for understanding procarbazine's pharmacodynamics and its potential risks, emphasizing the importance of the cytochrome P-450-dependent monooxygenase system in these oxidative processes (Dunn et al., 1979).
Physical Properties Analysis
The determination of procarbazine in biological matrices, such as human plasma, utilizes advanced analytical techniques like liquid chromatography with electrospray ionization mass spectrometry. This approach underscores the drug's pharmacokinetic behaviors, enabling precise measurement and monitoring of its levels in patients undergoing treatment. Such analytical methodologies are essential for optimizing therapeutic regimens and minimizing toxic effects, highlighting the drug's physical and chemical properties in a clinical context (He et al., 2004).
Chemical Properties Analysis
Procarbazine's chemical properties, particularly its reactivity and stability, are critical for its pharmacological effectiveness and safety profile. Studies on its degradation products and their quantification through high-pressure liquid chromatography reveal insights into the stability of procarbazine hydrochloride and its formulations. Understanding these chemical properties is crucial for ensuring the drug's efficacy and safety over its shelf life, providing a basis for its pharmaceutical development and clinical use (Burce & Boehlert, 1978).
Scientific Research Applications
Xenograft Survival : Procarbazine hydrochloride, combined with prostaglandin E1, extends the survival of vascularized organ xenografts, such as hamster-to-rat cardiac grafts, in a vascularized organ xenograft model (Kakita, Blanchard, & Fortner, 1975).
Immunosuppression : It significantly suppresses adjuvant arthritis and circulating antibody responses, indicating its potential for dissecting various components of the immune response (Quagliata, Phillips-Quagliata, & Floersheim, 1972).
Chemotherapy for Lymphomas and Brain Tumors : Procarbazine hydrochloride is a primary component in chemotherapy regimens for Hodgkin's lymphoma, primary central nervous system lymphoma, and high-grade gliomas (Fesler, Becker-Koepke, Bisceglie, & Petruska, 2010).
Combination Therapy for Cancer : It shows promising results when used in combination with other drugs for the treatment of Hodgkin's lymphoma and brain tumors (Armand, Ribrag, Harrousseau, & Abrey, 2007).
Skin Allografts in Mice : In combination with antilymphocyte serum, procarbazine hydrochloride prolongs the survival of skin allografts in mice, mediated by suppressor T cells (Brent & Opara, 1979).
Canine Renal Allografts : Its administration to donors prior to allografting moderates the rejection process in canine renal allografts, improving renal function and plasma flow (Varkarakis, Abramczyk, Brede, & Murphy, 1972).
Neuroteratogenicity in Rats : Procarbazine hydrochloride can cause cerebral atrophy and a reduction in neuronal numbers in rats (Wright, Brickell, & Foster, 1989).
Response in Brain Tumor Treatment : It has demonstrated a 48% response rate in brain tumor treatment, with reversible myelosuppression as the major toxic effect (Kumar, Renaudin, Wilson, Boldrey, Enot, & Levin, 1974).
Genotoxic Effects : Procarbazine hydrochloride is genotoxic in vivo, inducing genetic mutations and micronuclei in hematopoietic cells of transgenic rodents (Maurice, Dertinger, Yauk, & Marchetti, 2019).
Protection of Spermatogenesis : Androgen treatment can protect spermatogenesis during chemotherapy, as observed in rats administered with procarbazine hydrochloride (Delic, Bush, & Peckham, 1986).
Use During Pregnancy : It was administered to a pregnant patient with Hodgkin's disease, leading to the delivery of a normal infant (Wells, Marshall, & Carbone, 1968).
Potential Carcinogenic Properties : Procarbazine hydrochloride is reasonably anticipated to be a human carcinogen based on evidence from animal studies (Report on carcinogens: carcinogen profiles, 2011).
Treatment of Non-Hodgkin's Lymphoma : Prolonged daily dosing achieved complete and durable remission in patients with relapsed and/or refractory follicular lymphoma (Chaar, Salem, & Petruska, 2006).
Pharmacokinetics and Tolerability : The use of enzyme-inducing antiseizure drugs does not significantly affect the pharmacokinetics of procarbazine hydrochloride, though daily dosing may cause severe hepatic dysfunction (Grossman et al., 2006).
Safety And Hazards
Procarbazine hydrochloride is considered hazardous . It can cause serious side effects including diarrhea, numbness, burning pain, confusion, hallucinations, problems with vision or speech, trouble with walking or daily activities, feeling unsteady, loss of balance or coordination, tremors, seizure, cough, chest pain, trouble breathing, blisters or ulcers in your mouth, red or swollen gums, trouble swallowing, bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds, liver problems, and low blood cell counts . It is also known to be very toxic if swallowed, irritating to skin, and can cause serious damage to eyes .
properties
IUPAC Name |
4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3;/h4-7,9,13-14H,8H2,1-3H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERJYEZSLHIUKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CNNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O.ClH, C12H20ClN3O | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
671-16-9 (Parent) | |
Record name | Procarbazine hydrochloride [USAN:USP:JAN] | |
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DSSTOX Substance ID |
DTXSID3021190 | |
Record name | Procarbazine hydrochloride | |
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Molecular Weight |
257.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Procarbazine hydrochloride is a white to pale yellow crystalline powder with a slight odor. Acid to litmus. (NTP, 1992) | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
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Product Name |
Procarbazine hydrochloride | |
CAS RN |
366-70-1 | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
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Record name | Procarbazine hydrochloride | |
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Record name | Procarbazine hydrochloride [USAN:USP:JAN] | |
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Record name | Procarbazine hydrochloride | |
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Record name | Procarbazine hydrochloride | |
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Record name | Procarbazine hydrochloride | |
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Record name | PROCARBAZINE HYDROCHLORIDE | |
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Melting Point |
433 °F (decomposes) (NTP, 1992) | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20952 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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